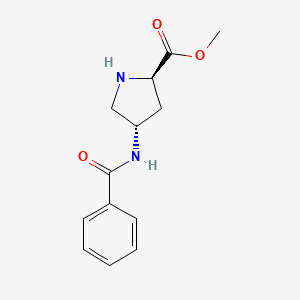
rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate: is a chiral compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzamide Group: This step usually involves the reaction of the pyrrolidine derivative with benzoyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Optimization of Reaction Conditions: To maximize yield and purity.
Use of Catalysts: To enhance reaction rates.
Purification Techniques: Such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the pyrrolidine ring.
Reduction: Reduction reactions can be used to modify the benzamide group.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Bases: Such as sodium hydroxide or potassium carbonate for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an amine.
Scientific Research Applications
rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: For studying enzyme interactions and protein binding.
Medicine: Potential use as a pharmaceutical agent due to its biological activity.
Industry: As an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-benzamidopyrrolidine-2-carboxylate: Without the chiral centers.
Ethyl 4-benzamidopyrrolidine-2-carboxylate: With an ethyl ester instead of a methyl ester.
4-Benzamidopyrrolidine-2-carboxylic acid: Without the ester group.
Uniqueness
The unique aspect of rel-(2R,4S)-Methyl 4-benzamidopyrrolidine-2-carboxylate lies in its chiral centers, which can lead to specific interactions with biological targets, potentially resulting in unique biological activities compared to its non-chiral or differently substituted analogs.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
methyl (2R,4S)-4-benzamidopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H16N2O3/c1-18-13(17)11-7-10(8-14-11)15-12(16)9-5-3-2-4-6-9/h2-6,10-11,14H,7-8H2,1H3,(H,15,16)/t10-,11+/m0/s1 |
InChI Key |
NZYMFGJXARXLAA-WDEREUQCSA-N |
Isomeric SMILES |
COC(=O)[C@H]1C[C@@H](CN1)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CC(CN1)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















